Lipophilicity Tuning: XLogP Difference Between Ethyl and Unsubstituted Furan Analogs
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid exhibits a computed XLogP3 of 1.6, compared to 1.2164 for the unsubstituted furan-2-carbonyl analog (CAS 401581-36-0), representing a ΔLogP of +0.384 [1]. This elevation is attributed to the additional methylene groups of the 5-ethyl substituent, which increase hydrophobic surface area without altering the topological polar surface area (TPSA 70.8 Ų for the ethyl derivative vs. 70.75 Ų for the unsubstituted analog).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid XLogP = 1.2164 |
| Quantified Difference | ΔXLogP = +0.384 |
| Conditions | Computational prediction: XLogP3 algorithm (PubChem) for target; Chemscene computed LogP for comparator |
Why This Matters
In fragment-to-lead campaigns, a 0.4 log-unit shift in lipophilicity can translate into significant differences in cellular permeability and CYP450 clearance, making the ethyl derivative the preferred entry when scaffold-matched property fine-tuning is required.
- [1] PubChem. Computed Properties for CID 43170457: 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid. XLogP3 = 1.6. Retrieved 2025. View Source
